

# chlorphenesin carbamate metabolic pathway human urine

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## Compound Focus: Chlorphenesin Carbamate

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## Metabolic Pathways and Urinary Metabolites

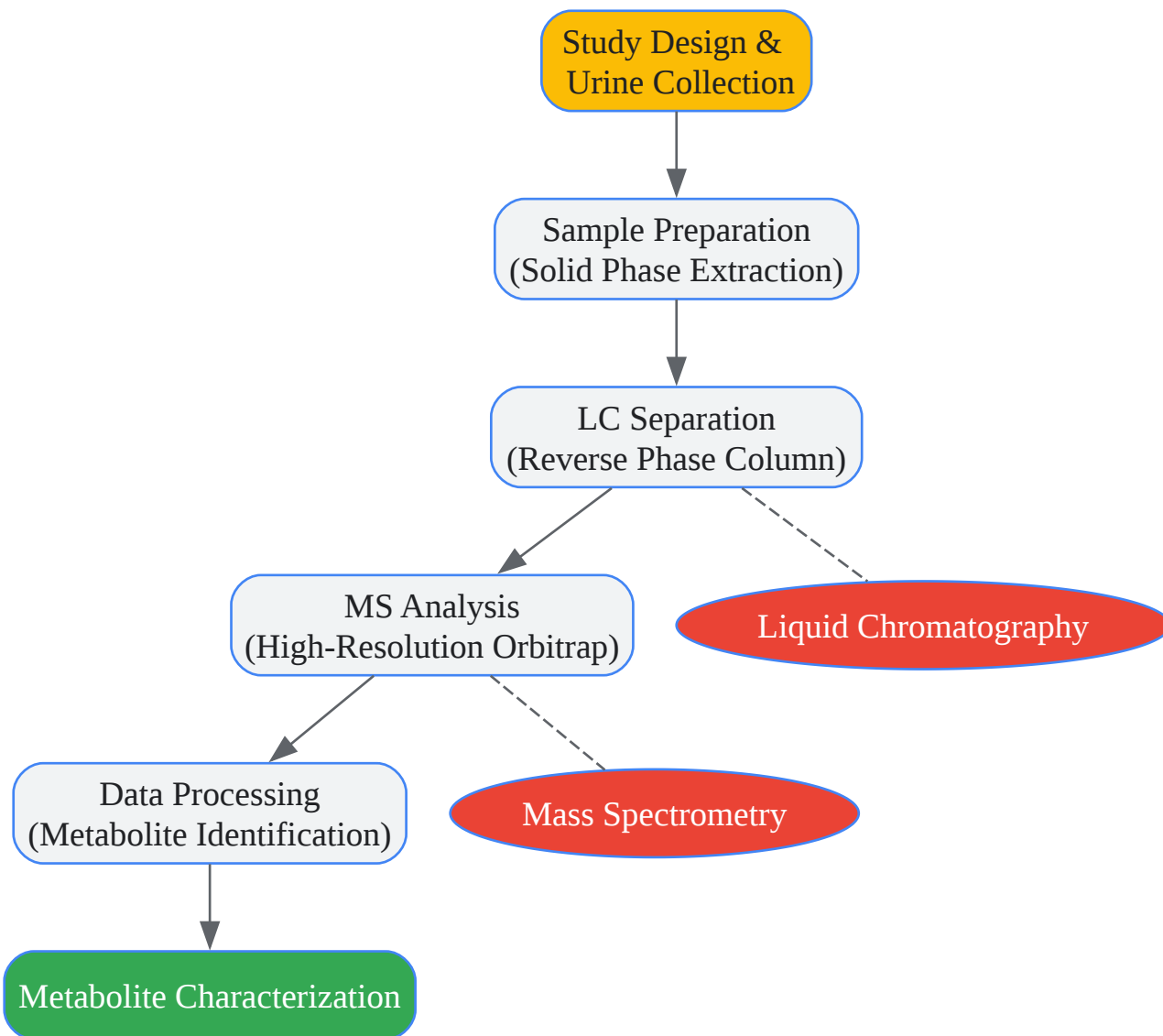
The table below summarizes the key metabolic pathways and corresponding urinary metabolites of **chlorphenesin carbamate** identified in human studies.

Metabolic Pathway	Key Urinary Metabolites Identified	Notes on Detection & Significance
Amide Hydrolysis	Chlorphenesin (free) [1]	--
O-Glucuronidation	Chlorphenesin carbamate glucuronide [1]	Major metabolite in humans [1].
Oxidation	4-Chlorophenoxyacetic acid (4-CPA) [2] [1] [3]	A major metabolite of concern in doping control [2] [3].
	3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) [4]	Observed after dermal application of chlorphenesin [4].
Sulfation	Chlorphenesin sulfate [4]	Observed after dermal application [4].

Metabolic Pathway	Key Urinary Metabolites Identified	Notes on Detection & Significance
Combined Pathways	Hydroxylated metabolites and their glucuronide/sulfate conjugates [2]	29 metabolites total; 18 newly identified in a 2025 study [2].

## Experimental Protocols for Metabolite Characterization

The following workflow outlines the typical experimental process for characterizing **chlorphenesin carbamate** metabolites in human urine, based on current methodologies.



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*Experimental workflow for metabolite profiling*

## Study Design and Sample Collection

- **Administration and Collection:** Human volunteers are administered a single oral dose of **chlorphenesin carbamate**. Urine samples are collected before dosing and at predefined intervals (e.g., up to 264 hours post-administration) to capture the excretion profile [2] [3].
- **Ethical Compliance:** Studies are conducted in accordance with ethical standards for clinical research.

## Analytical Technique: LC-Q Exactive-HF-Orbitrap-MS

The most detailed metabolite identification uses Liquid Chromatography coupled to a Q Exactive-HF-Orbitrap Mass Spectrometer (LC-Q Exactive-HF-Orbitrap-MS) [2] [3].

- **Chromatography Separation:** Uses a reverse-phase liquid chromatography column to separate metabolites in the urine sample [2].
- **Mass Spectrometry Detection:**
  - **Scanning Modes:** Data are acquired in **Full MS** (for accurate mass measurement of precursor ions) and **Full MS/dd-MS2** (data-dependent acquisition) modes. The dd-MS2 mode automatically selects the most intense ions for fragmentation, providing structural information [2].
  - **Key Data:** The high resolution and mass accuracy of the Orbitrap allow for the determination of precise molecular formulas for both precursor and fragment ions.

## Data Processing and Metabolite Identification

- **Metabolite Profiling:** Processed by comparing pre- and post-administration urine samples to find chromatographic peaks that significantly increase after dosing [2].
- **Structural Elucidation:**
  - **Accurate Mass:** Determines the potential elemental composition of the metabolite.
  - **Fragmentation Pattern:** Analyzes the MS2 spectrum to propose the metabolite's structure. For example, a loss of 176 Da is characteristic of a glucuronide conjugate [2].

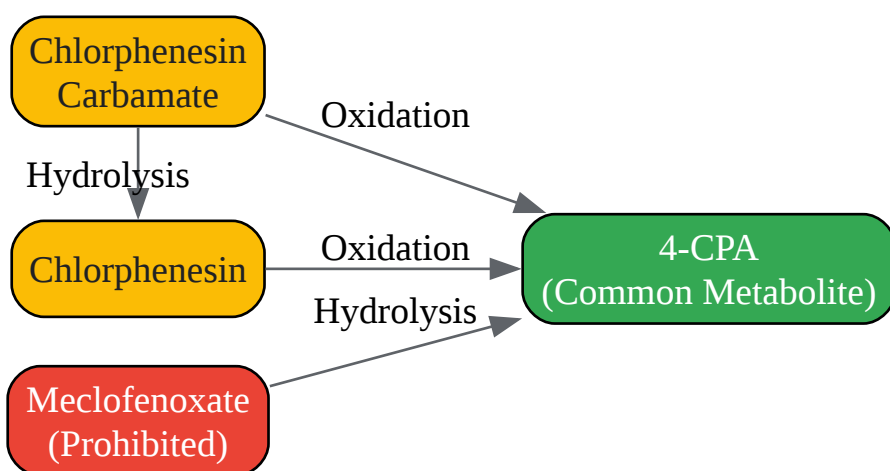
## Quantitative Excretion Data

For a doping control laboratory, understanding the concentration and detection window of key metabolites is critical. The table below summarizes quantitative data for the characteristic metabolite 4-CPA.

Administration Route	4-CPA Concentration Range	Time to Max Concentration (Tmax)	Approximate Detection Window	Source
Oral (Chlorphenesin Carbamate)	390 - 6,929 ng/mL	12 - 24 hours	Up to 264 hours (11 days)	[3]
Dermal (Sunscreen with Chlorphenesin)	Up to ~2,300 ng/mL	12 - 24 hours	Up to 5 days after last application	[4]

## Key Implications for Doping Control

The extensive metabolism of **chlorphenesin carbamate** has a direct and important application in sports drug testing.



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*Relationship between substances and 4-CPA metabolite*

- **The 4-CPA Problem:** 4-Chlorophenoxyacetic acid (4-CPA) is a metabolite of **chlorphenesin carbamate** but is also a target analyte for the **prohibited stimulant meclufenoxate** [2] [3] [4].
- **Differentiating the Source:** To avoid falsely accusing an athlete of using meclufenoxate, doping control laboratories must distinguish its use from legitimate intake of **chlorphenesin carbamate** or chlorphenesin itself (found in some sunscreens) [3] [4].
- **The Solution - Metabolite Profiling:** Instead of monitoring only 4-CPA, scientists can look at the **full urinary metabolite profile**. The presence of specific metabolites like **chlorphenesin glucuronide** or **4-CPP** strongly indicates chlorphenesin(**chlorphenesin carbamate**) intake, not meclufenoxate use [4]. Recent research suggests that metabolites **M9 and M10** may be particularly useful as long-lasting biomarkers due to their extended detection window [2].

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